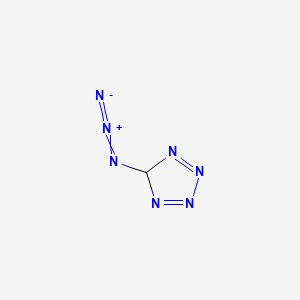

5-Azido-5H-tetrazole

CAS No.: 18432-28-5

Cat. No.: VC17030527

Molecular Formula: CHN7

Molecular Weight: 111.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18432-28-5 |

|---|---|

| Molecular Formula | CHN7 |

| Molecular Weight | 111.07 g/mol |

| IUPAC Name | 5-azido-5H-tetrazole |

| Standard InChI | InChI=1S/CHN7/c2-6-3-1-4-7-8-5-1/h1H |

| Standard InChI Key | FCJCEULOGKECGZ-UHFFFAOYSA-N |

| Canonical SMILES | C1(N=NN=N1)N=[N+]=[N-] |

Introduction

Chemical Identity and Fundamental Properties

5-Azido-5H-tetrazole is a member of the tetrazole family, distinguished by an azide group (-N₃) substituent at the 5-position of the tetrazole ring. Its molecular weight is 111.07 g/mol, and its planar, electron-rich structure contributes to its reactivity and stability under specific conditions. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 5-azido-5H-tetrazole |

| Molecular Formula | CHN₇ |

| CAS No. | 18432-28-5 |

| SMILES | C1(N=NN=N1)N=[N+]=[N-] |

| InChI Key | FCJCEULOGKECGZ-UHFFFAOYSA-N |

The compound’s azide group introduces significant strain, making it highly reactive and prone to decomposition under thermal or mechanical stress . Its solubility varies with solvent polarity, showing moderate solubility in dipolar aprotic solvents like dimethyl sulfoxide (DMSO) .

Synthesis and Preparation Methods

Cyanogen Bromide and Sodium Azide Route

The most widely cited synthesis involves reacting cyanogen bromide (BrCN) with two equivalents of sodium azide (NaN₃) in aqueous solution at low temperatures (0–5°C), followed by protonation with dilute hydrochloric acid . This method yields sodium 5-azidotetrazolate as an intermediate, which is extracted with diethyl ether and isolated under reduced pressure. Key advantages include:

Alternative Catalytic Approaches

Comparative studies highlight other methods for synthesizing tetrazole derivatives, though direct applications to 5-azido-5H-tetrazole require validation:

-

Copper(II) Sulfate Catalysis: Aryl nitriles react with NaN₃ in DMSO using CuSO₄·5H₂O (2 mol%) to form 5-substituted tetrazoles at 80°C with 85–95% yields .

-

Tin(II) Chloride on Silica Nanoparticles: SnCl₂-SiO₂ catalyzes [3+2] cycloaddition between nitriles and NaN₃ in NMP, achieving 70–88% yields .

Table 1: Comparison of Synthesis Methods

| Method | Catalyst | Solvent | Yield (%) | Temperature (°C) |

|---|---|---|---|---|

| BrCN + NaN₃ | None | H₂O | >90 | 0–5 |

| CuSO₄·5H₂O | CuSO₄·5H₂O | DMSO | 85–95 | 80 |

| SnCl₂-SiO₂ | SnCl₂ | NMP | 70–88 | 100 |

Structural and Spectroscopic Characterization

X-Ray Crystallography

Single-crystal X-ray diffraction at low temperatures (-173°C) confirms a monoclinic crystal system (space group P2₁/c) with lattice parameters a = 7.213 Å, b = 6.891 Å, c = 9.452 Å, and β = 98.74° . The tetrazole ring adopts a planar conformation, with the azide group oriented perpendicular to the ring plane.

Spectroscopic Data

-

NMR Spectroscopy:

-

Vibrational Spectroscopy:

Table 2: Key Spectroscopic Signatures

| Technique | Peak (cm⁻¹ or δ ppm) | Assignment |

|---|---|---|

| ¹H NMR | 17.45 | NH proton |

| IR | 1601 | N=N stretching |

| Raman | 1457 | Azide symmetric stretch |

Applications in Energetic and Medicinal Chemistry

Energetic Materials

The compound’s nitrogen content (88.3% by mass) and high enthalpy of formation (-ΔHf ≈ 240 kJ/mol) make it a candidate for explosives and propellants . Its energy density exceeds traditional materials like TNT, though sensitivity to friction and impact limits practical use without desensitizing agents .

Comparative Analysis of Synthetic Strategies

The BrCN/NaN₃ route offers superior yields (>90%) but demands low-temperature conditions and rigorous safety protocols . In contrast, CuSO₄·5H₂O catalysis provides milder conditions (80°C) and shorter reaction times (2–4 hours), albeit for substituted analogs . SnCl₂-SiO₂ nanoparticles enable recyclability (up to 5 cycles) but require higher temperatures (100°C) .

Recent Advances and Future Directions

Improved synthetic protocols (e.g., flow chemistry) and computational modeling of decomposition pathways are critical for advancing applications . Hybrid materials incorporating 5-azido-5H-tetrazole into metal-organic frameworks (MOFs) could enhance stability and controlled release in energetic systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume